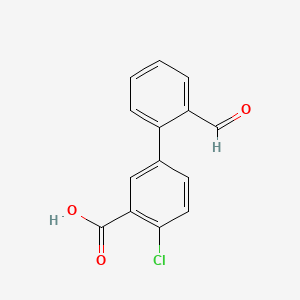

2-Chloro-5-(2-formylphenyl)benzoic acid

Description

Significance of Halogenated Benzoic Acid Derivatives in Contemporary Organic Chemistry

Halogenated benzoic acid derivatives are a critical class of intermediates in organic synthesis, prized for their versatility and controlled reactivity. The introduction of a halogen atom (F, Cl, Br, I) onto the benzoic acid framework serves two primary purposes. Firstly, halogens are excellent leaving groups in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing a reliable handle for carbon-carbon and carbon-heteroatom bond formation. This capability is fundamental to building more complex molecular skeletons from simpler precursors.

Secondly, the electron-withdrawing nature of halogens significantly influences the electronic properties of the aromatic ring and the acidity of the carboxylic acid group. This electronic modulation can direct the regioselectivity of further electrophilic aromatic substitution reactions and alter the binding affinity of the molecule to biological targets. For instance, 2-chlorobenzoic acid and its isomers are common precursors in the synthesis of pharmaceuticals, dyes, and preservatives. nbinno.com Specifically, chlorinated benzoic acid derivatives are key intermediates in the production of certain non-steroidal anti-inflammatory drugs (NSAIDs) and potent hypoglycemic agents. google.com The synthesis of compounds like 2-chloro-5-iodobenzoic acid demonstrates the utility of multi-halogenated systems where the differential reactivity of the halogens can be exploited for sequential, site-selective modifications. google.com

Overview of Formyl-Substituted Benzoic Acid Architectures

Formyl-substituted benzoic acids are another class of indispensable bifunctional building blocks in chemical synthesis. These molecules uniquely combine the reactivity of a carboxylic acid and an aldehyde within a single aromatic structure. The carboxylic acid group can readily form esters and amides, while the orthogonal formyl (aldehyde) group can participate in a wide array of transformations, including oxidation to a second carboxylic acid, reduction to a benzyl (B1604629) alcohol, and formation of imines or alkenes via condensation reactions like the Wittig reaction.

This dual functionality allows for stepwise synthetic strategies where one group can be reacted selectively while the other remains protected or inert, only to be transformed in a subsequent step. For example, 2-formylbenzoic acid is a known metabolite but is also employed as a precursor in the synthesis of various heterocyclic compounds. mpg.de Its isomer, 4-formylbenzoic acid, serves as a crucial component in the production of terephthalic acid, a monomer for polyesters, and is used in the synthesis of specialized polymers and metal-organic frameworks (MOFs). The presence of both an acidic and an electrophilic center makes these architectures highly valuable for creating intricate and functionally diverse molecules.

Positioning of 2-Chloro-5-(2-formylphenyl)benzoic Acid within Complex Aromatic Synthesis Research

The compound This compound represents a sophisticated example of a polyfunctional aromatic system, integrating the key features of both halogenated and formyl-substituted benzoic acids. Its structure is that of a biphenyl (B1667301) system, further increasing its complexity and synthetic potential. This molecule possesses three distinct and strategically positioned functional groups:

A carboxylic acid group, providing a site for salt formation, esterification, or amidation.

A chloro substituent on the first phenyl ring, which acts as a versatile handle for metal-catalyzed cross-coupling reactions.

A formyl group on the second phenyl ring, offering a reactive site for nucleophilic addition, condensation, and oxidation/reduction reactions.

This trifunctional nature positions this compound as a high-value building block for the synthesis of exceptionally complex molecules. It can be described as a bifunctional conjunctive reagent, capable of participating in annulation sequences to form polycyclic and heterocyclic frameworks that are often found in pharmacologically active compounds and advanced materials. iupac.org The synthesis of such a molecule is non-trivial, likely involving a cross-coupling reaction (e.g., Suzuki coupling between a boronic acid derivative of 2-formylbenzene and a derivative of 2-chloro-5-bromobenzoic acid) as a key step. Its utility lies in the potential for orthogonal chemistry, where each functional group can be addressed selectively under different reaction conditions, allowing for the controlled, stepwise assembly of elaborate molecular targets. While specific research applications for this exact compound are not widely documented, its structure suggests significant potential in medicinal chemistry as a scaffold for novel therapeutics researchgate.netpreprints.org and in materials science as a precursor for functional polymers or ligands for catalysis. mpg.de

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₉ClO₃ |

| Molecular Weight | 260.67 g/mol |

| CAS Number | 1261983-94-1 |

| Appearance | Solid (predicted) |

| Class | Polyfunctional Aromatic Carboxylic Acid |

Research Gaps and Future Directions for Polyfunctionalized Benzoic Acids

Despite their immense synthetic potential, the full exploitation of complex molecules like this compound is hampered by several research gaps. A primary challenge is the development of highly selective synthetic methods. Achieving chemoselectivity—modifying one functional group in the presence of others that have similar reactivity—remains a significant hurdle. Future research must focus on designing novel catalysts and reaction conditions that can discriminate between the carboxylic acid, chloro, and formyl groups with high precision.

Furthermore, there is a gap in understanding the specific applications of many complex polyfunctionalized benzoic acids. While their potential as building blocks is clear, their utility as final products or key precursors in specific, high-value applications needs to be systematically explored. This involves screening these compounds for biological activity against various therapeutic targets, such as kinases or protein-protein interactions, areas where substituted aromatics have shown promise. preprints.org Another promising avenue is their incorporation into "smart" materials, where the unique electronic and reactive properties of the molecule could be harnessed to create materials that respond to external stimuli. mpg.de The development of more efficient, scalable, and sustainable ("green") synthetic routes to these complex building blocks is also a critical future direction, as this will ultimately determine their accessibility and practical impact on science and industry. researchgate.net

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-5-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClO3/c15-13-6-5-9(7-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLXDQAOUPATME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688854 | |

| Record name | 4-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-60-4 | |

| Record name | 4-Chloro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 5 2 Formylphenyl Benzoic Acid

Retrosynthetic Analysis of 2-Chloro-5-(2-formylphenyl)benzoic Acid

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inscitepress.org

Key Disconnection Strategies

The primary disconnection for this compound is the carbon-carbon single bond connecting the two phenyl rings. This biaryl linkage suggests several forward synthetic reactions, most notably transition-metal-catalyzed cross-coupling reactions or strategies involving the reaction of an aryl organometallic nucleophile with an aryl electrophile.

Further analysis involves Functional Group Interconversion (FGI). lkouniv.ac.in The formyl (-CHO) and carboxylic acid (-COOH) groups can be retrosynthetically altered to guide the synthesis. For instance, the formyl group could originate from the oxidation of a hydroxymethyl or methyl group, or from the reduction of a nitrile or ester. The carboxylic acid could be derived from the oxidation of a methyl group or via the carboxylation of an organometallic species.

Primary Disconnection:

Strategy A (Cross-Coupling): Disconnecting the bond between the two rings leads to an aryl halide and an arylboronic acid (or ester), which are precursors for a Suzuki-Miyaura coupling.

Strategy B (Nucleophilic Arylation): This disconnection generates an aryllithium or Grignard reagent as the nucleophile and a halogenated benzene derivative as the electrophile. This approach is central to the ortho-directed metallation strategies discussed later.

Identification of Precursor Molecules

Based on the disconnection strategies, several precursor molecules can be identified. The choice of precursors depends on their commercial availability and the efficiency of the chosen synthetic route.

| Strategy | Precursor 1 (Nucleophile/Boron Species) | Precursor 2 (Electrophile/Halide) |

| Suzuki Coupling | 2-Chloro-5-(dihydroxyboryl)benzoic acid | 2-Bromobenzaldehyde |

| Suzuki Coupling | (2-Formylphenyl)boronic acid | 5-Bromo-2-chlorobenzoic acid |

| Directed Metallation | 2-Chlorobenzoic acid | 1-Bromo-2-(dimethoxymethyl)benzene |

| Halogen-Metal Exchange | 1,5-Dibromo-2-chlorobenzene | 2-Bromobenzaldehyde dimethyl acetal |

Targeted Synthesis Routes for this compound

Targeted synthesis involves the deliberate and controlled construction of the molecule. Ortho-directed metallation is a powerful method for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org

Ortho-Directed Metallation Approaches

Directed ortho-metallation (DoM) utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgbaranlab.org This creates a potent aryllithium nucleophile in situ, which can then react with an electrophile. wikipedia.org The DMG interacts with the lithium cation through a heteroatom, creating a temporary complex that facilitates the regioselective proton abstraction. wikipedia.orgbaranlab.org Common DMGs include amides, carbamates, and methoxy groups. wikipedia.orguwindsor.ca

Lithium-halogen exchange is a rapid and efficient method for generating organolithium compounds from organic halides. ethz.chwikipedia.orgharvard.edu The reaction typically involves treating an aryl bromide or iodide with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). ethz.chresearchgate.net The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

A plausible route utilizing this strategy could involve a dihalogenated biaryl precursor. However, a more direct approach involves the sequential application of halogen-metal exchange and subsequent reaction with an electrophile.

Illustrative Pathway:

Starting Material: A suitably substituted aryl bromide, such as 5-bromo-2-chlorobenzoic acid.

Protection: The acidic proton of the carboxylic acid must be protected or the reaction must be carried out with excess base. Often, the carboxylate itself can act as a directing group.

Lithium-Halogen Exchange: Treatment with two or more equivalents of t-BuLi at low temperatures (e.g., -78 °C) would selectively perform a lithium-bromine exchange, generating a lithiated intermediate.

Electrophilic Quench: The resulting aryllithium species is then reacted with a suitable electrophile for the formyl group, such as N,N-dimethylformamide (DMF), followed by an acidic workup to yield the aldehyde.

This method offers high regioselectivity because the lithium is introduced specifically at the position of the halogen. ias.ac.in

When a lithium-halogen exchange is not feasible or desired, directed ortho-lithiation using a strong amide base like lithium diisopropylamide (LDA) can be employed. acs.org In this approach, the directing group is key to controlling the position of lithiation. The carboxylic acid group of a precursor like 2-chlorobenzoic acid can act as a DMG after deprotonation by the first equivalent of base.

Illustrative Pathway:

Starting Material: 2-Chlorobenzoic acid.

Deprotonation/Lithiation: Treatment with at least two equivalents of a strong base like LDA or a sec-butyllithium/TMEDA system in an ethereal solvent (e.g., THF) at low temperature. unblog.fr The first equivalent deprotonates the carboxylic acid, and the second deprotonates the ortho-position directed by the resulting carboxylate.

Cross-Coupling/Arylation: The ortho-lithiated species can then be used in a variety of subsequent reactions. For instance, it can be transmetallated with zinc chloride or a borate ester, followed by a palladium-catalyzed cross-coupling with an aryl halide like 2-bromobenzaldehyde (protected as an acetal).

Deprotection: A final hydrolysis step would unmask the aldehyde to yield the target compound.

The effectiveness of different directing groups and bases can be compared to optimize reaction conditions, as the choice of base and solvent can significantly influence the regioselectivity and yield of the reaction. unblog.fracs.org

| Method | Base | Key Intermediate | Advantages |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | Aryllithium formed at halogen position | Very fast reaction, high regioselectivity harvard.edu |

| Directed ortho-Lithiation | LDA or s-BuLi/TMEDA | Aryllithium formed at position ortho to DMG | Utilizes directing groups for control wikipedia.orgslideshare.net |

Palladium-Catalyzed Cross-Coupling Methodologies for Biphenyl (B1667301) Linkages

The construction of the biphenyl skeleton is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, offering high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate.

A plausible synthetic route to a key precursor of the target molecule, 2'-formyl-biphenyl-4-carboxylic acid, utilizes a Suzuki-Miyaura coupling. This intermediate can then be subjected to subsequent chlorination. The reaction would involve the coupling of 4-bromobenzoic acid with 2-formylbenzeneboronic acid chemicalbook.com.

Reaction Scheme for Suzuki-Miyaura Coupling:

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a palladium(II) salt with a suitable phosphine (B1218219) ligand, and a base, such as sodium carbonate or potassium phosphate. The choice of solvent, base, and catalyst system is crucial for achieving high yields and purity. A multikilogram-scale synthesis of a biphenyl carboxylic acid derivative has been reported using a Pd/C-mediated Suzuki coupling approach, highlighting the industrial applicability of this methodology.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C |

| Ligand | Triphenylphosphine (PPh₃), other phosphine ligands |

| Boron Reagent | Arylboronic acid or arylboronic ester |

| Organic Halide | Aryl bromide or aryl iodide |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, dioxane, DMF, water/organic mixtures |

| Temperature | Room temperature to reflux |

While the Suzuki-Miyaura coupling is highly effective, Negishi and Stille couplings offer alternative strategies for the formation of the biphenyl linkage, each with its own advantages.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain cases. The reaction tolerates a wide range of functional groups and can be used to couple sp³, sp², and sp hybridized carbon atoms.

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for an organic halide, catalyzed by palladium. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a broad array of functional groups. However, the toxicity of organotin compounds is a significant drawback.

Both Negishi and Stille couplings could be envisioned for the synthesis of a 2-chloro-5-arylbenzoic acid precursor. For instance, a 2-chloro-5-halobenzoic acid derivative could be coupled with an organozinc or organotin reagent derived from 2-bromobenzaldehyde. The choice between these methods would depend on the availability of starting materials, functional group compatibility, and desired reaction conditions.

Formylation and Carboxylation Strategies

The introduction of the formyl (-CHO) and carboxyl (-COOH) groups onto the biphenyl scaffold is essential for the final structure of this compound.

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings. The reaction employs a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). The resulting electrophilic iminium salt then attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde.

This method could be applied if the biphenyl precursor is sufficiently activated towards electrophilic substitution. For instance, if a 2-chloro-5-phenylbenzoic acid derivative is synthesized first, a Vilsmeier-Haack reaction could potentially introduce the formyl group onto the second aromatic ring, although regioselectivity could be a challenge depending on the existing substituents. The reaction conditions for Vilsmeier-Haack formylation are generally mild.

Table 2: Vilsmeier-Haack Reaction Components

| Component | Role | Common Example |

| Formylating Agent | Source of the formyl group | N,N-Dimethylformamide (DMF) |

| Activating Agent | Forms the Vilsmeier reagent | Phosphorus oxychloride (POCl₃) |

| Substrate | Electron-rich aromatic compound | Biphenyl derivative |

| Workup | Hydrolysis of the iminium intermediate | Aqueous solution |

The introduction of the carboxylic acid group can be achieved through various methods. One common strategy is the carboxylation of an organometallic intermediate, such as an organolithium or Grignard reagent, with carbon dioxide. This approach requires the prior formation of the organometallic species from an aryl halide.

A patent describes a preparation method for 2-chloro-5-(trifluoromethyl)benzoic acid that involves the reaction of a 2-chloro-5-(trifluoromethyl)phenyl lithium salt with solid carbon dioxide. A similar strategy could be adapted for the synthesis of the target molecule, where a suitable biphenyl halide is first converted to its organolithium derivative followed by quenching with CO₂.

Alternatively, palladium-catalyzed carboxylation reactions have emerged as a powerful tool. A general, activator-free palladium-catalyzed synthesis of benzoic acids from formic acid as a CO surrogate has been developed nih.gov. This method offers mild reaction conditions and good functional group tolerance.

Directed ortho-lithiation is another powerful technique for the regioselective introduction of a carboxyl group. In this method, a directing group on the aromatic ring directs the deprotonation by a strong base (like n-butyllithium) to the adjacent ortho position. The resulting aryllithium species can then be trapped with carbon dioxide to afford the corresponding benzoic acid.

Halogenation Strategies for Chloro-Substitution

One effective method for the introduction of a chlorine atom onto an aromatic ring is the Sandmeyer reaction . This reaction involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The diazonium group is then displaced by a chloride ion, typically using a copper(I) chloride catalyst.

A plausible synthetic route could therefore involve the synthesis of a 2-amino-5-(2-formylphenyl)benzoic acid intermediate, which could then be converted to the target 2-chloro derivative via a Sandmeyer reaction. A patent for the preparation of 2-chloro-5-sulfamoylbenzoic acids describes a similar diazotization and subsequent treatment with a metal chloride google.com.

Direct electrophilic chlorination of the benzoic acid ring is another possibility, though it may suffer from a lack of regioselectivity, potentially yielding a mixture of isomers. The directing effects of the existing substituents on the aromatic ring would need to be carefully considered to achieve the desired 2-chloro substitution pattern.

Regioselective Chlorination Methods

Direct chlorination of a precursor molecule such as 5-(2-formylphenyl)benzoic acid presents a significant regioselectivity challenge. The directing effects of the substituents on the benzoic acid ring must be considered. The carboxylic acid group is a deactivating meta-director, while the bulky 2-formylphenyl group is an ortho-, para-director. The desired 2-position is ortho to the carboxylic acid group and ortho to the biaryl linkage.

Sandmeyer Reaction Applications

A more reliable and regioselective method for introducing the chlorine atom at the desired position involves the Sandmeyer reaction. wikipedia.orgbyjus.com This well-established transformation allows for the conversion of a primary aromatic amine into a halide via a diazonium salt intermediate. nih.gov This pathway offers precise control over the position of chlorination.

The proposed synthetic route would begin with a precursor, 2-Amino-5-(2-formylphenyl)benzoic acid. The synthesis would proceed in two main steps:

Diazotization: The primary amino group of the precursor is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.

Chloro-dediazoniation: The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) catalyst. The copper(I) species facilitates the displacement of the diazonium group (N₂) with a chloride ion, yielding the target molecule, this compound. nih.gov The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

This Sandmeyer approach is synthetically advantageous as the starting amino compound can often be prepared with the amino group already in the desired position, thus ensuring the final position of the chlorine atom is unambiguous.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and waste. For a multi-step synthesis of this compound, each step, from the initial biaryl coupling to the final Sandmeyer reaction, would require individual optimization.

Solvent Effects on Reaction Efficiency

The choice of solvent is critical in both the biaryl-forming step (e.g., a Suzuki coupling) and the Sandmeyer reaction.

For a Suzuki Coupling (Precursor Synthesis): A mixture of solvents is often employed. A non-polar organic solvent like toluene or dioxane is typically used to dissolve the organic starting materials, while an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃) is required to activate the boronic acid. The efficiency of this two-phase system can be enhanced by the addition of a phase-transfer catalyst.

For the Sandmeyer Reaction: The diazotization step is almost exclusively carried out in an aqueous acidic medium to ensure the formation and stability of the diazonium salt. For the subsequent chloro-dediazoniation step, the choice of solvent can influence the reaction rate and solubility of the copper catalyst. While the reaction is often completed in the same aqueous mixture, the use of co-solvents can sometimes improve yields.

Table 1: Illustrative Solvent Effects on a Hypothetical Sandmeyer Reaction Yield This table is for illustrative purposes only and does not represent actual experimental data.

| Entry | Solvent System for Chloro-dediazoniation | Theoretical Yield (%) |

| 1 | Water | 75 |

| 2 | Water/Acetonitrile (B52724) (1:1) | 82 |

| 3 | Water/DMF (2:1) | 78 |

| 4 | Water/Acetone (1:1) | 72 |

Temperature and Pressure Control in Multi-Step Syntheses

Precise temperature control is vital throughout the synthesis.

Biaryl Coupling: Reactions like Suzuki or Ullmann couplings often require elevated temperatures (typically 80-120 °C) to drive the catalytic cycle and achieve a reasonable reaction rate.

Diazotization: This step is highly exothermic and the resulting diazonium salt is thermally unstable. Therefore, the reaction must be maintained at a low temperature, typically between 0 and 5 °C, using an ice bath to prevent decomposition of the intermediate and the formation of unwanted side products, such as phenols.

Chloro-dediazoniation: After the formation of the diazonium salt, the reaction mixture is often allowed to warm to room temperature or gently heated to facilitate the copper-catalyzed displacement of the nitrogen gas.

For the described liquid-phase reactions, the synthesis is typically carried out at atmospheric pressure, and pressure control is not a significant variable for optimization.

Catalyst Selection and Loading Optimization

The selection and amount of catalyst are key economic and efficiency drivers.

For a Suzuki Coupling: A palladium catalyst is essential. The choice of palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and the associated ligand can dramatically affect the reaction's success. Optimization involves screening different catalyst-ligand combinations and reducing the catalyst loading to the lowest effective level (often in the range of 0.1 to 5 mol%) to minimize costs and residual metal contamination.

For the Sandmeyer Reaction: Copper(I) chloride is the standard catalyst. While often used in stoichiometric amounts in classical procedures, modern methods have shown that catalytic amounts can be effective. Optimizing the loading of CuCl involves finding the balance between reaction rate and cost. Using less than the stoichiometric amount can lead to longer reaction times but improves the process's cost-effectiveness and reduces copper waste.

Table 2: Illustrative Effect of Catalyst Loading on a Hypothetical Suzuki Coupling Yield This table is for illustrative purposes only and does not represent actual experimental data.

| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Theoretical Yield (%) |

| 1 | Pd(PPh₃)₄ | 5 | 92 |

| 2 | Pd(PPh₃)₄ | 2 | 91 |

| 3 | Pd(PPh₃)₄ | 1 | 88 |

| 4 | Pd(PPh₃)₄ | 0.5 | 81 |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact.

Prevention of Waste: Optimizing reactions to maximize yield and minimize side products is a core principle. The Sandmeyer reaction, due to its high regioselectivity, is preferable to direct chlorination, which would generate isomeric waste that is difficult to separate and dispose of.

Use of Catalysis: Both the Suzuki coupling (using palladium) and the Sandmeyer reaction (using copper) employ catalytic reagents, which are superior to stoichiometric reagents. Optimizing these processes to use the lowest possible catalyst loading is a key green objective.

Safer Solvents and Auxiliaries: The ideal synthesis would minimize the use of hazardous organic solvents like toluene or DMF. Exploring greener solvents such as acetonitrile, or even performing reactions in water where possible, would be a significant improvement.

Reduce Derivatives: The proposed Sandmeyer route avoids the use of protecting groups for the carboxylic acid or formyl functionalities, which would add steps (protection/deprotection), require additional reagents, and generate more waste. This aligns with the principle of reducing unnecessary derivatization.

By carefully selecting reaction pathways and optimizing conditions, the synthesis of this compound can be designed to be more efficient, cost-effective, and environmentally benign.

Solvent-Free or Environmentally Benign Solvent Approaches

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental impact. Modern methodologies seek to replace these with greener alternatives or eliminate them entirely.

Water as a Solvent: The Suzuki-Miyaura cross-coupling reaction has been successfully adapted to use water as a solvent, which is a significant advancement from a green chemistry perspective. tcichemicals.com The use of water-soluble palladium catalysts and phase-transfer agents can facilitate the reaction between the organic-soluble reactants and the aqueous-soluble base. tcichemicals.com For the synthesis of this compound, this would involve coupling a boronic acid derivative (e.g., 2-formylphenylboronic acid) with a halogenated benzoic acid derivative (e.g., 5-bromo-2-chlorobenzoic acid) in an aqueous medium.

Solvent-Free and Microwave-Assisted Synthesis: Another prominent green chemistry technique involves conducting reactions under solvent-free conditions, often accelerated by microwave irradiation. researchgate.netnih.gov This approach, known as mechanochemistry or grinding, involves the physical mixing of solid reactants. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, increase product yields, and minimize the generation of by-products, all while eliminating the need for a solvent. nih.gov

| Approach | Description | Advantages for Synthesis |

| Aqueous Synthesis | Reaction is performed in water, often with specialized water-soluble catalysts or surfactants. | Reduces use of volatile organic compounds (VOCs); Water is non-flammable, non-toxic, and inexpensive. |

| Solvent-Free (Grinding) | Solid reactants are ground together, sometimes with a catalytic amount of liquid, to initiate the reaction. | Eliminates solvent waste; Can lead to different reactivity and selectivity compared to solution-phase reactions. |

| Microwave Irradiation | Uses microwave energy to rapidly heat the reaction mixture, significantly accelerating the reaction rate. | Drastically reduced reaction times; Often results in higher yields and cleaner product profiles; Can be performed with or without a solvent. |

Catalytic Systems for Reduced Waste Generation

The choice of catalyst is crucial for minimizing waste in chemical synthesis. Modern catalytic systems focus on high efficiency, selectivity, and recyclability. The Suzuki-Miyaura reaction is typically catalyzed by palladium complexes. mdpi.comnih.gov

Heterogeneous Catalysis: A key strategy for reducing waste is the use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). buecher.de This allows for the easy separation of the catalyst from the product by simple filtration, enabling its reuse across multiple reaction cycles. researchgate.net For the synthesis of this compound, a palladium catalyst supported on a solid matrix like charcoal, silica (B1680970), or a polymer could be employed. This approach avoids the costly and waste-generating processes required to remove residual catalyst from the final product, which is a significant issue with homogeneous catalysts.

High-Turnover Catalysts: Advances in ligand design have led to the development of highly active palladium catalysts that can function effectively at very low concentrations (low catalyst loading). Catalysts with high turnover numbers (TON) and turnover frequencies (TOF) can convert a large number of reactant molecules per molecule of catalyst, thereby reducing the amount of catalyst needed and the associated waste.

| Catalyst Type | Description | Advantages in Waste Reduction |

| Homogeneous Catalysts | Catalyst is in the same phase as the reactants (e.g., dissolved in the solvent). | High activity and selectivity. |

| Heterogeneous Catalysts | Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid medium). | Easily separated from the reaction mixture by filtration; Recyclable and reusable, reducing overall catalyst waste and cost. researchgate.netbuecher.de |

| High-Turnover Catalysts | Highly efficient catalysts that can facilitate a large number of reaction cycles before becoming inactive. | Lower catalyst loading required, minimizing metal contamination in the product and reducing the amount of catalyst waste. |

Atom Economy and E-Factor Considerations

To quantitatively assess the environmental impact and efficiency of a synthetic route, green chemistry employs several metrics, most notably Atom Economy and the Environmental Factor (E-Factor).

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. buecher.dechembam.com It is a theoretical calculation that assumes 100% yield and highlights how many atoms from the reactants are incorporated into the final product versus how many are lost as by-products.

Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For a Suzuki-Miyaura coupling to form this compound, the atom economy would be high because the main by-products are salts derived from the base and the boronic acid leaving group, which have relatively low molecular weights. Addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions have lower values. youtube.com

E-Factor (Environmental Factor): The E-Factor provides a more holistic view of waste generation by considering the total mass of waste produced for a given mass of product. chembam.com This includes not only by-products but also solvent losses, unreacted starting materials, and materials used in workup and purification.

Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

An ideal E-Factor is 0. rsc.org The pharmaceutical industry traditionally has very high E-Factors, often ranging from 25 to over 100, due to complex, multi-step syntheses. chembam.comresearchgate.net By employing the green methodologies discussed—such as using water as a solvent, recyclable catalysts, and minimizing purification steps—the E-Factor for the synthesis of this compound can be significantly lowered.

| Metric | Focus | Ideal Value | Relevance to Synthesis |

| Atom Economy | Efficiency of incorporating reactant atoms into the final product. chembam.com | 100% | Guides the selection of reaction types that inherently generate less waste (e.g., addition vs. substitution). |

| E-Factor | Total waste generated per unit of product. chembam.com | 0 | Provides a practical measure of the overall environmental impact, including solvent use and process inefficiencies. rsc.org |

| Process Mass Intensity (PMI) | Total mass input (raw materials, solvents) relative to the mass of the final product. | 1 | A comprehensive metric used in industry to evaluate the overall efficiency and sustainability of a manufacturing process. rsc.org |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 5 2 Formylphenyl Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 2-Chloro-5-(2-formylphenyl)benzoic acid is the primary site for a variety of nucleophilic acyl substitution reactions. However, its reactivity is influenced by the presence of the ortho-chloro substituent, which can impose steric hindrance.

Esterification Reactions

Esterification of this compound can be achieved through several methods, though the steric hindrance from the ortho-chloro group may necessitate specific conditions. Standard Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or dry hydrogen chloride gas, is a common approach. chemguide.co.uk Due to the steric hindrance, which can slow down the reaction rate, the use of more reactive acylating agents or specific catalytic systems might be preferred for achieving high yields.

One effective method for esterifying sterically hindered carboxylic acids is the in-situ formation of a more reactive intermediate. For example, the use of condensing agents can facilitate the reaction with alcohols under milder conditions. capes.gov.br Another approach involves converting the carboxylic acid to its corresponding acid chloride, which is significantly more reactive towards nucleophilic attack by an alcohol. google.com

Table 1: Representative Esterification Reactions

| Product | Reactant (Alcohol) | Reagents and Conditions | Expected Yield | Reference |

| Methyl 2-chloro-5-(2-formylphenyl)benzoate | Methanol | H₂SO₄ (catalytic), reflux | Moderate to Good | chemguide.co.uk |

| Ethyl 2-chloro-5-(2-formylphenyl)benzoate | Ethanol | DCC, DMAP, CH₂Cl₂, rt | Good to Excellent | organic-chemistry.org |

| Benzyl (B1604629) 2-chloro-5-(2-formylphenyl)benzoate | Benzyl alcohol | SOCl₂, then benzyl alcohol, pyridine | Good to Excellent | google.comlibretexts.org |

This table presents representative, scientifically plausible data based on established chemical principles for esterification reactions.

Amidation and Peptide Coupling

The synthesis of amides from this compound follows similar principles to esterification, involving the reaction of the carboxylic acid with a primary or secondary amine. Direct amidation by heating the carboxylic acid and amine is generally not efficient and requires harsh conditions. Therefore, the use of coupling agents is standard practice. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt), are commonly employed to facilitate amide bond formation under mild conditions. organic-chemistry.orgnih.gov

For sterically hindered carboxylic acids and amines, more potent coupling reagents or alternative strategies may be necessary to achieve good yields. chimia.ch The reaction of the corresponding acid chloride with an amine is a highly effective method for forming amides. bohrium.com

Table 2: Representative Amidation Reactions

| Product | Reactant (Amine) | Reagents and Conditions | Expected Yield | Reference |

| N-Benzyl-2-chloro-5-(2-formylphenyl)benzamide | Benzylamine | EDCI, HOBt, DMF, rt | Good | nih.gov |

| 2-Chloro-5-(2-formylphenyl)-N-phenylbenzamide | Aniline | TiCl₄, Pyridine, 85°C | Moderate to Good | nih.gov |

| 2-Chloro-5-(2-formylphenyl)-N,N-diethylbenzamide | Diethylamine | (COCl)₂, then Et₂NH, Et₃N | Good to Excellent | bohrium.com |

This table presents representative, scientifically plausible data based on established chemical principles for amidation reactions.

Decarboxylation Pathways

Decarboxylation of benzoic acids, the removal of the carboxyl group as carbon dioxide, typically requires high temperatures. organic-chemistry.orgyoutube.com The stability of the resulting aryl anion or aryl radical intermediate is a key factor influencing the reaction's feasibility. The presence of electron-withdrawing groups on the aromatic ring can facilitate decarboxylation by stabilizing the negative charge that develops on the ipso-carbon in the transition state. rsc.org In the case of this compound, both the chloro and formylphenyl groups are electron-withdrawing, which would be expected to lower the activation energy for decarboxylation compared to unsubstituted benzoic acid.

Furthermore, the presence of an ortho substituent, in this case, the chloro group, can promote decarboxylation through steric destabilization of the starting material. nih.gov Metal-catalyzed decarboxylation, using catalysts based on copper, silver, or palladium, can enable the reaction to proceed under milder conditions. rsc.orgnih.gov For instance, copper-catalyzed protodecarboxylation has been shown to be effective for benzoic acids bearing electron-withdrawing and ortho substituents. nih.gov

Table 3: Representative Decarboxylation Reactions

| Product | Reagents and Conditions | Expected Outcome | Reference |

| 1-Chloro-4-(2-formylphenyl)benzene | High temperature (e.g., >200°C) in a high-boiling solvent | Decarboxylation to occur, yield may vary | organic-chemistry.orgyoutube.com |

| 1-Chloro-4-(2-formylphenyl)benzene | Cu₂O, quinoline, 180°C | Catalytic decarboxylation, moderate to good yield | nih.gov |

| 1-Chloro-4-(2-formylphenyl)benzene | Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, DMA, 140°C | Potential for catalytic decarboxylation, though less favored for electron-deficient systems | rsc.org |

This table presents representative, scientifically plausible data based on established chemical principles for decarboxylation reactions.

Transformations Involving the Formyl Group

The aldehyde (formyl) functionality of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group can be readily oxidized to a carboxylic acid group, a transformation that is common in organic synthesis. organicmystery.comunizin.orgopenstax.org A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO₄), chromium-based reagents (e.g., Jones reagent), and milder oxidants like silver oxide (Ag₂O). organic-chemistry.org A key challenge in the oxidation of this compound is the chemoselectivity, given the presence of the existing carboxylic acid moiety. However, since aldehydes are generally more susceptible to oxidation than the aromatic rings or the carboxylic acid itself, selective oxidation of the formyl group is highly feasible.

Modern methods often employ greener and more selective reagents. For example, hydrogen peroxide in the presence of a catalyst can be an effective system. nih.gov A recently developed method utilizes potassium tert-butoxide as an oxygen source for the chemoselective oxidation of aromatic aldehydes to their corresponding carboxylic acids, which could be applicable to this substrate. rsc.orgrsc.orgresearchgate.net

Table 4: Representative Oxidation Reactions

| Product | Reagents and Conditions | Expected Yield | Reference |

| 2'-Carboxy-3-chlorobiphenyl-4-carboxylic acid | KMnO₄, NaOH, H₂O, heat | Good | organicmystery.com |

| 2'-Carboxy-3-chlorobiphenyl-4-carboxylic acid | Ag₂O, NaOH, H₂O | Good to Excellent | organic-chemistry.org |

| 2'-Carboxy-3-chlorobiphenyl-4-carboxylic acid | KOtBu, DMSO, rt | Good | rsc.orgrsc.orgresearchgate.net |

This table presents representative, scientifically plausible data based on established chemical principles for oxidation reactions.

Reduction Reactions to Alcohol Derivatives

The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) in the presence of the carboxylic acid. khanacademy.org This chemoselectivity is achievable because carboxylic acids are generally less reactive towards common reducing agents than aldehydes. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones but typically does not reduce carboxylic acids under standard conditions. rsc.org This makes it an ideal reagent for the selective reduction of the formyl group in this compound.

Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the carboxylic acid. khanacademy.org Therefore, for the selective transformation to the corresponding alcohol derivative while retaining the carboxylic acid, NaBH₄ is the reagent of choice.

Table 5: Representative Reduction Reactions

| Product | Reagents and Conditions | Expected Yield | Reference |

| 2-Chloro-5-(2-(hydroxymethyl)phenyl)benzoic acid | NaBH₄, MeOH, 0°C to rt | Excellent | khanacademy.orgrsc.org |

| (5-(2-(Hydroxymethyl)phenyl)-2-chlorophenyl)methanol | LiAlH₄, THF, then H₃O⁺ workup | Good (both groups reduced) | khanacademy.org |

| 2-Chloro-5-(2-(hydroxymethyl)phenyl)benzoic acid | H₂, Pd/C, EtOH | Good, may require specific conditions to avoid over-reduction | acs.org |

This table presents representative, scientifically plausible data based on established chemical principles for reduction reactions.

Imine and Hydrazone Formation

The formyl group (-CHO) of this compound is a primary site for condensation reactions, readily reacting with primary amines and hydrazine (B178648) derivatives to form imines (Schiff bases) and hydrazones, respectively. These reactions are fundamental in organic chemistry for creating carbon-nitrogen double bonds (C=N). masterorganicchemistry.com

The general transformation is illustrated by the reaction with a generic primary amine (R-NH₂) or hydrazine (R-NHNH₂), leading to the corresponding imine or hydrazone derivative of this compound. The versatility of this reaction allows for the introduction of a wide array of substituents (R-groups), thereby modifying the steric and electronic properties of the final molecule. nih.gov

Table 1: Representative Imine and Hydrazone Formation Reactions

| Reactant | Reagent (Amine/Hydrazine) | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Aniline | Mild acid (e.g., acetic acid), reflux | Imine (Schiff Base) |

| This compound | Hydrazine Hydrate | Ethanol, reflux | Hydrazone |

| This compound | Phenylhydrazine | Acetic acid, ethanol | Phenylhydrazone |

| This compound | Semicarbazide Hydrochloride | Sodium acetate (B1210297), aqueous ethanol | Semicarbazone |

Knoevenagel Condensation and Related Carbonyl Reactions

The aldehyde functionality of this compound is also susceptible to Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'). derpharmachemica.comresearchgate.net

Typically catalyzed by a weak base such as piperidine (B6355638) or its salts, the reaction proceeds by deprotonation of the active methylene compound to form a resonance-stabilized carbanion. researchgate.net This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the this compound. The resulting aldol-type adduct subsequently undergoes dehydration (elimination of water) to generate a new carbon-carbon double bond, yielding a substituted alkene. The reaction is a cornerstone of C-C bond formation and is widely used to synthesize α,β-unsaturated acids, esters, and nitriles. derpharmachemica.com

Table 2: Examples of Knoevenagel Condensation Reactions

| Reactant | Active Methylene Compound | Typical Catalyst | Expected Product |

|---|---|---|---|

| This compound | Malonic acid | Piperidine/Pyridine, heat | 2-Chloro-5-[2-(2-carboxyvinyl)phenyl]benzoic acid |

| This compound | Diethyl malonate | Piperidinium acetate | 2-Chloro-5-[2-(2,2-bis(ethoxycarbonyl)vinyl)phenyl]benzoic acid |

| This compound | Malononitrile | Basic alumina, solvent-free | 2-Chloro-5-[2-(2,2-dicyanovinyl)phenyl]benzoic acid |

| This compound | Ethyl cyanoacetate | β-Alanine, acetic acid | 2-Chloro-5-[2-(2-cyano-2-ethoxycarbonylvinyl)phenyl]benzoic acid |

Nucleophilic and Electrophilic Aromatic Substitution Reactions on the Chlorinated Phenyl Ring

The chlorinated phenyl ring of this compound is subject to both nucleophilic and electrophilic aromatic substitution, with its reactivity governed by the electronic properties of its substituents.

Reactivity of the Chlorine Substituent

The chlorine atom on the aromatic ring can be displaced by a variety of nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org Unlike SN1 and SN2 reactions, SNAr reactions are feasible on aryl halides but typically require the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group (halide). libretexts.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile adds to the ring. libretexts.orgnih.gov

In the case of this compound, the chlorinated ring is substituted with a carboxylic acid group (-COOH) in the ortho position and a 2-formylphenyl group in the para position. Both the carboxylic acid and the formyl group on the adjacent ring are electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. The presence of the ortho-carboxyl group and the para-formylphenyl moiety helps to stabilize the intermediate Meisenheimer complex through resonance, thereby facilitating the displacement of the chloride ion by strong nucleophiles. libretexts.org

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

| Reactant | Nucleophile | Typical Conditions | Expected Product |

|---|---|---|---|

| This compound | Sodium methoxide (B1231860) (CH₃ONa) | Methanol, heat | 2-Methoxy-5-(2-formylphenyl)benzoic acid |

| This compound | Ammonia (NH₃) | High temperature, pressure | 2-Amino-5-(2-formylphenyl)benzoic acid |

| This compound | Sodium hydrosulfide (B80085) (NaSH) | Polar aprotic solvent (e.g., DMF) | 2-Mercapto-5-(2-formylphenyl)benzoic acid |

| This compound | Aniline (C₆H₅NH₂) | Base (e.g., K₂CO₃), catalyst (e.g., CuI) | 2-(Phenylamino)-5-(2-formylphenyl)benzoic acid |

Directed Aromatic Functionalization

Electrophilic aromatic substitution (SEAr) on the chlorinated phenyl ring is influenced by the directing effects of the existing substituents: the chlorine atom and the carboxylic acid group. pitt.edu Both substituents are deactivating, making the ring less reactive towards electrophiles than benzene. However, they direct incoming electrophiles to different positions.

The chlorine atom, despite being deactivating due to its inductive effect, is an ortho, para-director because its lone pairs can donate electron density to the ring through resonance, stabilizing the carbocation intermediate (sigma complex). The carboxylic acid group is a strong deactivator and a meta-director.

When both groups are present, their directing effects must be considered together. The positions available for substitution on the chlorinated ring are C3, C4, and C6.

Position C3: ortho to the -COOH group and meta to the -Cl group.

Position C4: meta to the -COOH group and para to the -Cl group.

Position C6: ortho to the -Cl group and meta to the -COOH group.

The directing effects reinforce each other at position C6 (ortho to Cl, meta to COOH) and position C4 (para to Cl, meta to COOH). Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur primarily at the C4 and C6 positions, with the precise outcome potentially influenced by steric hindrance and reaction conditions.

Intermolecular and Intramolecular Cyclization Reactions

The multifunctional nature of this compound makes it a valuable precursor for the synthesis of complex polycyclic molecules, particularly fused heterocyclic systems. Both intermolecular and intramolecular cyclization pathways can be exploited.

Formation of Heterocyclic Ring Systems

The strategic placement of the aldehyde, carboxylic acid, and chloro-substituents allows for a variety of cyclization reactions to construct diverse heterocyclic scaffolds. Such reactions are of great interest in medicinal chemistry, as these ring systems are common motifs in biologically active compounds. amazonaws.comnih.gov

Intramolecular reactions can occur between the functional groups on the molecule itself. For example, the aldehyde and carboxylic acid groups can be induced to react, forming a lactone ring. More complex transformations often involve metal catalysis, such as palladium-catalyzed intramolecular C-H activation or coupling reactions. mit.edu For instance, precursors with similar biaryl structures are known to undergo palladium-catalyzed cyclizations to form important tricyclic heterocycles like dibenzazepines, carbazoles, and acridines, where the reaction pathway can often be controlled by the choice of ligand. mit.eduresearchgate.net The reaction of the formyl group with a nitrogen source, followed by an intramolecular cyclization involving the chloro or carboxyl group, can lead to nitrogen-containing heterocycles. rsc.org

Table 4: Potential Cyclization Reactions for Heterocycle Synthesis

| Reaction Type | Reagents/Catalyst | Resulting Heterocyclic System |

|---|

Annelation Reactions

Annelation, the formation of a new ring onto a pre-existing molecular framework, is a key potential transformation for this compound. The spatial arrangement of the formyl and carboxylic acid groups on the biphenyl (B1667301) system strongly favors intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

Specifically, this compound is a plausible precursor for the synthesis of substituted phenanthridin-6(5H)-ones. This transformation would proceed via an intramolecular condensation, where the nitrogen of an amine reagent reacts with the aldehyde, followed by cyclization and dehydration to form the tricyclic phenanthridinone core. The presence of the chloro substituent and the carboxylic acid group on the biphenyl backbone would result in a correspondingly substituted phenanthridinone derivative.

While specific studies on the annelation of this compound are not extensively documented in publicly available literature, the synthesis of phenanthridinones from analogous 2-formyl-biphenyl-2'-carboxylic acid derivatives is a well-established synthetic strategy. nih.govnih.gov These reactions often proceed under thermal or acid-catalyzed conditions, with the intramolecular cyclization being the key ring-forming step. For instance, the palladium-catalyzed synthesis of phenanthridinones from 2-bromobenzamides and arylboronic acids highlights the utility of biphenyl precursors in constructing this heterocyclic scaffold. nih.gov A similar intramolecular cyclization pathway can be envisaged for this compound, likely reacting with an amine source to form an intermediate imine which then undergoes cyclization.

A plausible reaction scheme for the annelation of this compound with an amine (R-NH₂) to form a substituted phenanthridinone is depicted below:

Scheme 1: Proposed annelation reaction of this compound.

The reaction would likely proceed through the formation of an intermediate imine, followed by an intramolecular nucleophilic attack of the carboxylate or a derivative thereof onto the imine carbon, leading to the final phenanthridinone structure after dehydration.

Mechanistic Investigations of Key Transformations

The mechanistic details of reactions involving this compound, particularly its annelation to form phenanthridinones, can be inferred from studies on analogous systems. These investigations often involve a combination of kinetic studies and computational analysis of the reaction pathway.

Kinetic Studies of Rate-Determining Steps

The rate-determining step in such intramolecular cyclizations is often the ring-closing step itself. youtube.com The kinetics of this process would be dependent on several variables, including:

Solvent Polarity: The polarity of the solvent can influence the stability of the transition state. For intramolecular reactions, less polar solvents can sometimes be advantageous by promoting the folded conformation required for cyclization.

Temperature: As with most chemical reactions, an increase in temperature would be expected to increase the rate of reaction by providing the necessary activation energy for the cyclization.

Catalyst: The presence of an acid or base catalyst can significantly accelerate both the initial imine formation and the subsequent cyclization. Acid catalysts can activate the formyl group towards nucleophilic attack, while base catalysts can deprotonate the carboxylic acid, making it a more potent nucleophile.

Kinetic studies on the cyclization of similar biphenyl derivatives to form lactones have shown that the formation of a six-membered ring, as in the case of phenanthridinone formation, is generally a kinetically favored process. rsc.org

To illustrate the effect of reaction conditions on similar cyclization reactions, the following table summarizes data from a study on the synthesis of phenanthridinones via palladium-catalyzed annulation, a process that also involves the formation of a biphenyl linkage followed by cyclization.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | DMF | 120 | 78 |

| 2 | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | DMF | 120 | 65 |

| 3 | PdCl₂ | PPh₃ | K₂CO₃ | DMAc | 120 | 72 |

| 4 | Pd(OAc)₂ | none | Cs₂CO₃ | DMF | 120 | 45 |

Table 1: Reaction conditions for a related palladium-catalyzed phenanthridinone synthesis. This data is illustrative of the types of parameters that would be optimized in a kinetic study of the annelation of this compound. Data adapted from a study on palladium-catalyzed annulation. acs.org

Transition State Analysis

A detailed transition state analysis for the annelation of this compound has not been reported. However, computational studies on the intramolecular cyclization of related 2-formylphenyl derivatives provide insight into the likely structure of the transition state. frontiersin.org

For the intramolecular cyclization step leading to the phenanthridinone core, the transition state would involve the approach of the nucleophilic nitrogen or oxygen atom to the electrophilic imine or aldehyde carbon. The geometry of the transition state would be a distorted arrangement of the biphenyl rings, allowing the reacting centers to come into close proximity.

Key features of the proposed transition state would include:

Elongated Bonds: The forming bond between the nucleophile and the electrophilic carbon would be elongated compared to a normal covalent bond.

Planarization: The atoms involved in the bond-forming process would likely adopt a more planar geometry than in the ground state.

Charge Delocalization: Any charge developed during the reaction would be delocalized over the aromatic system.

Computational chemistry, particularly density functional theory (DFT) calculations, is a powerful tool for modeling such transition states. These calculations can provide information about the activation energy of the reaction, which is directly related to the reaction rate, and can help to elucidate the detailed reaction mechanism. For example, theoretical studies on the cyclization of other functionalized biphenyls have been used to predict the most favorable reaction pathways and to understand the role of substituents in influencing reactivity. frontiersin.org

The energy profile of a related intramolecular cyclization reaction, showing the relative energies of the reactant, transition state, and product, is conceptually illustrated below.

| Species | Relative Energy (kcal/mol) |

| Reactant (2-formyl-biphenyl-2'-carboxylic acid derivative) | 0 |

| Transition State | +20 to +30 (estimated) |

| Product (Phenanthridinone derivative) | -10 to -20 (estimated) |

Table 2: A conceptual energy profile for a generic intramolecular cyclization to form a phenanthridinone. The values are illustrative and would need to be calculated specifically for this compound.

Derivatives and Functionalization of 2 Chloro 5 2 Formylphenyl Benzoic Acid

Synthesis of Ester and Amide Derivatives

The carboxylic acid moiety of 2-chloro-5-(2-formylphenyl)benzoic acid is readily converted into ester and amide derivatives through standard acylation reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. For instance, reaction with various alcohols under catalysis can yield the corresponding benzoic acid esters.

Amidation involves the reaction of the carboxylic acid with primary or secondary amines. This transformation is often facilitated by coupling agents that activate the carboxylic acid, such as phosphonium salts generated in situ. A methodology for the amidation of carboxylic acids involves the generation of phosphonium salts from reagents like N-chlorophthalimide and triphenylphosphine. This method allows for the conversion of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides in good to excellent yields at room temperature. nih.gov

| Derivative Type | Reactants | Key Reagents/Catalysts | Typical Solvent | Product |

|---|---|---|---|---|

| Ester | This compound, Alcohol (R-OH) | Acid catalyst (e.g., H₂SO₄), Metal-containing catalysts | Aromatic solvent | Alkyl 2-chloro-5-(2-formylphenyl)benzoate |

| Amide | This compound, Amine (R-NH₂) | Triphenylphosphine, N-chlorophthalimide | Toluene, Acetonitrile (B52724) | 2-Chloro-N-alkyl-5-(2-formylphenyl)benzamide |

Aldehyde-Based Derivatization for Extended Conjugated Systems

The aldehyde functional group is a key site for modifications aimed at extending the molecule's conjugated π-system, which is crucial for applications in materials science and medicinal chemistry.

Schiff bases, or imines, are formed through the condensation reaction between the aldehyde group of this compound and a primary amine. This reaction is typically catalyzed by a small amount of acid. advancechemjournal.comnih.gov The formation of the azomethine group (-C=N-) extends the conjugation of the aromatic system. advancechemjournal.comnih.gov The reaction is generally carried out by refluxing the aldehyde and amine in a solvent like ethanol with a catalytic amount of glacial acetic acid. nih.gov

| Reactants | Key Reagents/Catalysts | Typical Solvent | Product |

|---|---|---|---|

| This compound, Primary Amine (R-NH₂) | Glacial Acetic Acid (catalyst) | Ethanol | 2-Chloro-5-(2-((alkylimino)methyl)phenyl)benzoic acid |

Olefination reactions provide a powerful method for converting the aldehyde's carbonyl group into a carbon-carbon double bond, thereby creating vinyl derivatives and extending the conjugated system.

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the aldehyde. organic-chemistry.orglibretexts.orgwikipedia.orglibretexts.org The stereochemical outcome depends on the nature of the ylide; non-stabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. libretexts.orgmasterorganicchemistry.com

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding phosphorus ylides and react with aldehydes to produce predominantly (E)-alkenes. wikipedia.orgalfa-chemistry.com The HWE reaction typically employs a base such as sodium hydride (NaH) in solvents like tetrahydrofuran (THF) or dimethyl ether (DME). alfa-chemistry.com A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.org

| Reaction | Reactants | Key Reagents/Base | Typical Solvent | Predominant Product Isomer |

|---|---|---|---|---|

| Wittig | This compound, Phosphonium Ylide (Ph₃P=CHR) | NaH, NaOMe, n-BuLi | THF, Diethyl ether | (Z)-alkene (with non-stabilized ylides) |

| HWE | This compound, Phosphonate Ester | NaH, n-BuLi | THF, DME | (E)-alkene |

Modifications of the Carboxylic Acid Functionality

The carboxylic acid group can be converted into more reactive functional groups or reduced to an alcohol, opening up further synthetic pathways.

Acid chlorides are highly reactive derivatives of carboxylic acids and serve as important intermediates in synthesis. They are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netcommonorganicchemistry.com The reaction with oxalyl chloride is often catalyzed by a small amount of dimethylformamide (DMF). commonorganicchemistry.comwikipedia.org

Acid anhydrides can be synthesized from the corresponding carboxylic acid. A common laboratory method involves the reaction of a carboxylic acid with an acid chloride. youtube.com For symmetrical anhydrides, dehydration of the carboxylic acid can be achieved using dehydrating agents like acetic anhydride (B1165640). wikipedia.org

| Derivative Type | Reactants | Key Reagents | Product |

|---|---|---|---|

| Acid Chloride | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2-Chloro-5-(2-formylphenyl)benzoyl chloride |

| Symmetric Anhydride | This compound | Acetic anhydride | 2-Chloro-5-(2-formylphenyl)benzoic anhydride |

The reduction of the carboxylic acid group in this compound to a primary alcohol yields (2-chloro-5-(2-formylphenyl)phenyl)methanol. This transformation requires strong reducing agents, as milder reagents are generally ineffective. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. doubtnut.com Alternatively, catalytic methods such as hydrosilylation using a manganese(I) catalyst and a silane reducing agent like phenylsilane (PhSiH₃) can achieve this reduction under milder conditions. nih.gov

| Reactants | Key Reagents | Typical Solvent | Product |

|---|---|---|---|

| This compound | Lithium aluminum hydride (LiAlH₄) | THF, Diethyl ether | (2-Chloro-5-(2-formylphenyl)phenyl)methanol |

| This compound | [MnBr(CO)₅], Phenylsilane (PhSiH₃) | 2-Methyltetrahydrofuran (2-MTHF) | (2-Chloro-5-(2-formylphenyl)phenyl)methanol |

Mentioned Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Starting Material |

| N-chlorophthalimide | Reagent |

| Triphenylphosphine | Reagent |

| Glacial Acetic Acid | Catalyst |

| Phosphonium Ylide | Reagent (Wittig) |

| Triphenylphosphine oxide | Byproduct (Wittig) |

| Phosphonate Ester | Reagent (HWE) |

| Sodium hydride | Base |

| Thionyl chloride | Reagent |

| Oxalyl chloride | Reagent |

| Dimethylformamide | Catalyst |

| Acetic anhydride | Reagent/Dehydrating Agent |

| Lithium aluminum hydride | Reducing Agent |

| Phenylsilane | Reducing Agent |

| Alkyl 2-chloro-5-(2-formylphenyl)benzoate | Product (Ester) |

| 2-Chloro-N-alkyl-5-(2-formylphenyl)benzamide | Product (Amide) |

| 2-Chloro-5-(2-((alkylimino)methyl)phenyl)benzoic acid | Product (Schiff Base) |

| 2-Chloro-5-(2-formylphenyl)benzoyl chloride | Product (Acid Chloride) |

| 2-Chloro-5-(2-formylphenyl)benzoic anhydride | Product (Anhydride) |

| (2-Chloro-5-(2-formylphenyl)phenyl)methanol | Product (Alcohol) |

Regioselective Functionalization of the Biphenyl (B1667301) System

The regioselectivity of functionalization on the this compound molecule is governed by the electronic and steric effects of the existing substituents on both aromatic rings. Electrophilic aromatic substitution is a key reaction class for introducing new functional groups, and the directing effects of the chloro, carboxylic acid, and formylphenyl moieties determine the position of substitution.

The second phenyl ring contains the formyl group, which is a strong electron-withdrawing and deactivating group. The formyl group directs incoming electrophiles to the meta position. Consequently, electrophilic substitution on this ring would be expected to occur at the positions meta to the formyl group. The biphenyl linkage itself can influence the reactivity and regioselectivity of both rings.

Synthesis of Complex Analogues (e.g., Sulfamoyl, Benzamide Derivatives)

The carboxylic acid and the aromatic rings of this compound serve as primary sites for the synthesis of more complex analogues, such as sulfamoyl and benzamide derivatives.

Sulfamoyl derivatives are typically synthesized by introducing a sulfamoyl group (-SO₂NH₂) or a substituted sulfamoyl group onto one of the aromatic rings. A common synthetic route involves the chlorosulfonation of the benzoic acid ring, followed by amination. The chlorosulfonation is an electrophilic aromatic substitution reaction where the position of the incoming chlorosulfonyl group is directed by the existing substituents. Given the directing effects of the chloro and carboxyl groups, the chlorosulfonyl group is expected to be introduced at the position meta to the carboxyl group. The subsequent reaction of the resulting sulfonyl chloride with ammonia or a primary/secondary amine yields the desired sulfamoyl derivative.

A linear approach to synthesizing sulfamoyl-benzamide derivatives has also been described, starting with the chlorosulfonation of a benzoic acid, followed by the synthesis of the sulfonamide, and finally the formation of the carboxamide. For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid has been synthesized and identified as a potent inhibitor of certain enzymes rsc.orglibretexts.org.

Table 1: Examples of Synthesized Sulfamoylbenzoic Acid Derivatives and their Biological Activity

| Compound Name | Starting Material | Synthetic Approach | Biological Activity (IC₅₀) |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | 2-chlorobenzoic acid | Chlorosulfonation followed by reaction with cyclopropylamine | 0.28 ± 0.07 μM (against h-NTPDase8) rsc.orglibretexts.org |

| 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | 2-chlorobenzoic acid | Linear synthesis: chlorosulfonation, sulfonamide formation, then amide coupling | Sub-micromolar concentrations (against h-NTPDases2) rsc.orglibretexts.org |

The carboxylic acid functionality of this compound is a prime handle for the synthesis of a wide array of benzamide derivatives. This is typically achieved by activating the carboxylic acid, followed by its reaction with a suitable amine.

Common methods for carboxylic acid activation include conversion to the corresponding acid chloride, often using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine in the presence of a base to afford the benzamide.

Alternatively, carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC), are widely used for the direct formation of amides from carboxylic acids and amines under mild conditions. These reactions are often carried out in the presence of an activating agent like N-hydroxysuccinimide (NHS) or a catalyst such as 4-Dimethylaminopyridine (DMAP) to improve yields and reaction rates. This method is compatible with a wide range of functional groups, making it suitable for the synthesis of complex benzamide derivatives of this compound. The synthesis of sulfamoyl-benzamides often utilizes such carbodiimide coupling conditions quizlet.com.

Table 2: General Conditions for Benzamide Synthesis from Substituted Benzoic Acids

| Coupling Reagent | Additive/Catalyst | Solvent | General Applicability |

| Thionyl Chloride | - | Toluene, Dichloromethane | For less sensitive substrates |

| EDC | DMAP | Dichloromethane, DMF | Broad, for primary and secondary amines, including anilines quizlet.com |

| DCC | NHS | Dichloromethane, Tetrahydrofuran | Effective for a variety of amines |

Spectroscopic Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides granular information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the proton environments and the carbon skeleton.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of 2-Chloro-5-(2-formylphenyl)benzoic acid provides critical information about the number, connectivity, and chemical environment of the protons. The spectrum is characterized by distinct signals for the carboxylic acid proton, the aldehyde proton, and the aromatic protons on the two phenyl rings.

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of δ 10-13 ppm, due to its acidic nature and participation in hydrogen bonding. The aldehyde proton (-CHO) also resonates in a distinct downfield region, usually between δ 9-10 ppm, appearing as a singlet.

The aromatic region (δ 7-9 ppm) will display a more complex pattern of multiplets. Due to the substitution pattern, the protons on each aromatic ring will have unique chemical shifts and coupling constants, allowing for their specific assignment. For instance, data for the related compound 2-chlorobenzoic acid shows aromatic protons in the range of δ 7.31-8.09 ppm. rsc.orgchemicalbook.com The introduction of the formylphenyl group at the 5-position of the chlorobenzoic acid ring will further influence these shifts.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on the analysis of similar structural motifs. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | s (broad) |

| Aldehyde (-CHO) | 9.5 - 10.5 | s |

| Aromatic (Ring A) | 7.5 - 8.5 | m |

| Aromatic (Ring B) | 7.2 - 8.0 | m |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and aldehyde functional groups are particularly diagnostic, appearing at the most downfield positions. The carboxylic acid carbonyl carbon is typically found between δ 165-185 ppm, while the aldehyde carbonyl carbon resonates further downfield, around δ 190-200 ppm.

The aromatic carbons will produce a series of signals in the δ 120-150 ppm region. The carbon atoms directly bonded to the chlorine atom and the other phenyl ring (ipso-carbons) will have distinct chemical shifts. Based on data for 2-chlorobenzoic acid, aromatic carbons can be observed in the range of δ 126-135 ppm, with the carboxyl-bearing carbon around δ 171 ppm. rsc.orgchemicalbook.comrsc.orgchemicalbook.com The specific shifts for this compound would be modulated by the electronic effects of all substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on the analysis of similar structural motifs. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 165 - 175 |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-Cl) | 132 - 138 |

| Aromatic (C-C) | 135 - 145 |

| Aromatic (C-H) | 125 - 135 |

| Aromatic (C-COOH) | 130 - 135 |

| Aromatic (C-CHO) | 134 - 140 |

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. harvard.eduyoutube.com